[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
Description
Structural Characterization of [2-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol
Molecular Architecture and IUPAC Nomenclature
This compound is a heterocyclic organic compound characterized by a phenyl ring substituted with a triazole moiety and a hydroxymethyl group. Its molecular formula is C₁₀H₁₁N₃O , with a molecular weight of 189.22 g/mol . The triazole ring is bonded to the phenyl group via a methylene (-CH₂-) linkage at the ortho position, while the hydroxymethyl (-CH₂OH) group occupies the para position relative to the triazole attachment.
The IUPAC nomenclature reflects the structural hierarchy:
- Parent chain : Phenylmethanol (benzyl alcohol derivative).
- Substituents : A triazolylmethyl group at the ortho position of the phenyl ring.
- Hydroxyl group : Positioned at the para carbon relative to the triazole substituent.
Key structural features :
| Feature | Description |
|---|---|
| Triazole ring | 1,2,4-Triazole (five-membered aromatic ring with three nitrogen atoms). |
| Linkage | Methylene bridge (-CH₂-) connecting the triazole to the phenyl group. |
| Hydroxyl group | Primary alcohol (-CH₂OH) at the para position of the phenyl ring. |
2D/3D Structural Elucidation via X-ray Crystallography
The crystal structure of this compound has been resolved using X-ray diffraction, revealing a monoclinic crystal system with space group Pn2 (No. 34). Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| a-axis | 12.7013 Å |
| b-axis | 16.5159 Å |
| c-axis | 4.3164 Å |
| Cell volume | 905.47 ų |
| Temperature | 120 K |
The triazole ring adopts a planar conformation, with nitrogen atoms arranged in a 1,2,4-configuration. The phenyl ring is oriented perpendicular to the triazole plane, enabling π-π stacking interactions in the crystal lattice.
Spectroscopic Profiling (NMR, IR, UV-Vis)
NMR Spectroscopy
¹H NMR (DMSO-d₆) :
- Triazole CH₂ group : δ 5.5–5.8 ppm (singlet, 2H).
- Phenyl ring protons : δ 7.1–7.4 ppm (multiplet, 4H).
- Hydroxyl proton : δ 2.5–3.0 ppm (broad singlet, 1H).
¹³C NMR :
- Triazole carbons : δ 120–150 ppm (aromatic C).
- Methylene carbon : δ 60–65 ppm.
- Hydroxymethyl carbon : δ 60–65 ppm.
IR Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H (stretch) | 3200–3600 |
| C=N (triazole) | 1500–1600 |
| C-O (alcohol) | 1050–1250 |
The broad O-H stretch confirms the presence of a hydroxyl group, while the C=N absorption in the triazole ring is diagnostic.
UV-Vis Spectroscopy
The compound exhibits absorption maxima at 230–260 nm due to π→π* transitions in the conjugated triazole-phenyl system. Solvent-dependent shifts (e.g., methanol vs. ethanol) are minimal, indicating limited solvatochromic effects.
Properties
IUPAC Name |
[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-6-10-4-2-1-3-9(10)5-13-8-11-7-12-13/h1-4,7-8,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFLAXVFVKLQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594571 | |
| Record name | {2-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-25-9 | |
| Record name | {2-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a crucial scaffold in the target compound. Its synthesis is well-documented and typically involves the reaction of hydrazine derivatives with formamide.
- Starting materials: Hydrazine hydrate and formamide.
- Reaction conditions: Heating formamide to 168–172°C, followed by slow addition of hydrazine hydrate under stirring.
- Molar ratio: Formamide to hydrazine ratio maintained at least 4:1 to minimize by-product formation.
- By-product removal: Water, ammonia, and formic acid are distilled off during the reaction.
- Isolation: Excess formamide is removed by vacuum distillation, yielding crude 1H-1,2,4-triazole as a melt.
- Purification: Recrystallization from solvents such as methyl ethyl ketone or tetrahydrofuran to obtain high purity triazole.
- Yield of 1H-1,2,4-triazole typically ranges from 92% to 97% relative to hydrazine hydrate.
- Purity after recrystallization reaches above 93–95%.
| Parameter | Condition/Value |
|---|---|
| Temperature | 168–172°C |
| Molar ratio (formamide:hydrazine) | 4:1 to 6:1 |
| Reaction time | 2–4 hours |
| Yield | 92–97% |
| Purity after recrystallization | 93–95% |
This method is advantageous due to its simplicity, high yield, and minimal by-product formation.
Alternative Functionalization via Lithiation and Carboxylation
For advanced functionalization, lithiation of methylated triazole derivatives followed by carboxylation and esterification has been reported, which can be adapted for introducing substituents on the triazole ring before coupling with the phenylmethanol group.
- Lithiation of 1-methyl-1H-1,2,4-triazole using n-butyllithium or lithium diisopropylamide (LDA) at low temperatures.
- Reaction with electrophiles such as dibromomethane or carbon dioxide to introduce bromomethyl or carboxylic acid groups.
- Subsequent esterification with methanol and thionyl chloride.
- Hydrogenation or zinc reduction to remove bromine and finalize the methyl formate derivative.
While this method is more complex, it allows precise modification of the triazole ring, which can be useful for tailoring the properties of [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol analogs.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield/Purity | Notes |
|---|---|---|---|---|
| 1. Triazole ring synthesis | Heating hydrazine hydrate with formamide | 168–172°C, formamide:hydrazine 4:1–6:1 | 92–97% yield, 93–95% purity | Simple, high yield, minimal by-products |
| 2. Alkylation with benzyl halide | Deprotonation of triazole, alkylation with 2-(bromomethyl)benzyl alcohol | NaH or KOH, DMSO or THF, RT to 130°C | Moderate to high yield | Multi-step, includes hydrolysis/deprotection |
| 3. Lithiation and carboxylation | Lithiation of methylated triazole, carboxylation, esterification | n-BuLi or LDA, CO2, MeOH, SOCl2, Pd/C H2 | Variable | Advanced modification, precise functionalization |
Research Findings and Practical Notes
- The production of the 1,2,4-triazole core via hydrazine and formamide is well-established and scalable, providing a reliable foundation for further synthesis.
- Alkylation of the triazole nitrogen with benzyl derivatives requires careful control of base and solvent to avoid side reactions.
- Protecting groups may be necessary when phenylmethanol derivatives possess sensitive functionalities.
- Lithiation-based methods offer versatility in modifying the triazole ring but involve handling of strong bases and low-temperature conditions, requiring specialized equipment.
- Purification typically involves recrystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical or material science applications.
Scientific Research Applications
Overview
[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol is a compound that has gained attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, materials science, and biological studies, supported by data tables and case studies.
Medicinal Chemistry
The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its triazole moiety is known for its biological activity, particularly in developing antifungal and antibacterial compounds.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, certain derivatives have shown IC50 values ranging from 15.6 µM to 23.9 µM, indicating potent inhibitory effects on cell proliferation . The mechanism of action often involves apoptosis induction and cell cycle arrest.
Antibacterial Properties
The triazole ring structure contributes to the compound's antibacterial efficacy. Studies have demonstrated that derivatives can inhibit both Gram-positive and Gram-negative bacteria effectively.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | MRSA | 0.25 |
| Triazole Derivative B | E. coli | 16 |
| Triazole Derivative C | P. aeruginosa | 32 |
This table illustrates the minimum inhibitory concentrations (MIC) for various derivatives against selected bacterial strains, highlighting their potential as new antibacterial agents .
Materials Science
In materials science, this compound is utilized in the development of polymers and resins with specific properties. Its ability to participate in diverse chemical reactions makes it a valuable component in creating novel materials with enhanced characteristics.
Biological Studies
The compound has been employed in enzyme inhibition studies and as a ligand in coordination chemistry. Its interactions with biomolecules provide insights into enzyme mechanisms and potential therapeutic targets.
Research Findings:
Studies have shown that triazole derivatives can interact with various enzymes, leading to inhibition that may be exploited for therapeutic purposes . The structural flexibility offered by the triazole ring allows for diverse interactions with target proteins.
Mechanism of Action
The mechanism of action of [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol in biological systems involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial or antifungal effects.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
This derivative replaces the hydroxymethyl group with an ethanol chain and introduces fluorine atoms at the 2- and 4-positions of the phenyl ring.
Fluorine atoms enhance metabolic stability and membrane penetration, making this derivative more potent in antifungal applications .
[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol
This compound substitutes the phenyl group with a difluoroethyl chain on the triazole ring.
| Property | Target Compound | Difluoroethyl Derivative |
|---|---|---|
| Molecular Weight | 189.22 g/mol | 163.13 g/mol |
| Electron Effects | Aromatic π-system | Electron-withdrawing F atoms |
Antifungal Agents: Itraconazole and Terconazole
These clinically used antifungals share the 1,2,4-triazole core but have complex dioxolane and piperazine moieties.
The target compound’s simplicity allows for easier synthesis but lacks the broad-spectrum activity of these drugs due to the absence of the dioxolane-piperazine scaffold .
Aromatase Inhibitors: Anastrozole
Anastrozole features a triazole linked to a benzenediacetonitrile structure, targeting estrogen synthesis.
| Property | Target Compound | Anastrozole |
|---|---|---|
| Molecular Weight | 189.22 g/mol | 293.37 g/mol |
| Key Functional Groups | Hydroxymethyl | Nitrile groups |
| Clinical Use | Research intermediate | Breast cancer therapy |
Anastrozole’s nitrile groups enable irreversible binding to aromatase, a property absent in the target compound .
Amino-Substituted Analogs: 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline
This analog replaces the hydroxymethyl with an aniline group.
| Property | Target Compound | Aniline Derivative |
|---|---|---|
| pKa | ~4.42 (estimated) | 4.42 (predicted) |
| Applications | Antifungal precursors | Rizatriptan intermediate |
The amino group enhances nucleophilicity, favoring reactions like diazotization, unlike the hydroxyl group’s hydrogen-bonding role .
Biological Activity
[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol is a compound characterized by its unique triazole structure, which has been the focus of various studies due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
The compound has the following chemical identifiers:
- CAS Number : 884507-25-9
- Molecular Formula : C10H11N3O
- Molecular Weight : 189.218 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
A study demonstrated that derivatives of triazole compounds can induce significant antiproliferative effects against breast cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the nanomolar range against MCF-7 and MDA-MB-231 breast cancer cells. This activity was associated with:
- Cell Cycle Arrest : Induction of G2/M phase arrest.
- Apoptosis Induction : Triggering programmed cell death through mitochondrial pathways.
- Tubulin Targeting : Inhibition of tubulin polymerization leading to mitotic catastrophe .
Antimicrobial Activity
The compound also demonstrated antimicrobial properties. In vitro studies revealed that similar triazole derivatives exhibited significant activity against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were reported as low as 30 µg/mL for certain derivatives .
Antiviral Activity
Research highlighted the potential antiviral effects of triazole-containing compounds against HIV and influenza viruses. For example, a related compound demonstrated an EC50 of 0.24 nM against wild-type HIV-1 with low cytotoxicity . Additionally, derivatives were shown to reduce the infectivity of influenza viruses significantly .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
- Targeting Tubulin : Disruption of microtubule dynamics affects cell division in cancer cells.
- Interaction with DNA/RNA : Some derivatives may interfere with nucleic acid synthesis or function.
Case Studies and Research Findings
Q & A
Q. What are the common by-products formed during the synthesis of this compound, and how can they be minimized?
- Methodological Answer :
- Dimerization By-Products : Formed via Michael addition of intermediates; suppress using low-temperature (0–5°C) reactions and excess triazole .
- Oxidation Artifacts : Prevent hydroxyl group oxidation to ketones by adding antioxidants (e.g., BHT) or conducting reactions under nitrogen .
- Purification : Use flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) to separate unreacted hydrazine or triazole precursors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
